"Isononyl alcohol" chemical and physical properties
"Isononyl alcohol" chemical and physical properties
An In-Depth Technical Guide to Isononyl Alcohol: Properties, Reactivity, and Applications
Introduction
Isononyl alcohol (INA) is a nine-carbon, branched-chain primary alcohol that serves as a pivotal chemical intermediate in numerous industrial and research applications.[1][2] While its chemical formula is consistently C₉H₂₀O, the term "isononyl alcohol" does not refer to a single, defined molecule but rather to a complex mixture of isomers.[3][4] This isomeric nature is a direct result of its manufacturing process and is fundamental to its unique physical and chemical properties.
Primarily produced via the hydroformylation of octene isomers, INA is a colorless, odorous, and flammable liquid.[5] It exhibits low solubility in water but is miscible with most organic solvents.[5] Its most significant commercial role is as a precursor for the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP) and diisononyl adipate (DINA), which are essential for imparting flexibility to polyvinyl chloride (PVC) products used in automotive, construction, and electrical cabling industries.[6][7]
Beyond its role in polymer chemistry, INA's properties make it a valuable component in the formulation of surfactants, lubricants, coatings, and as a solvent in chemical synthesis.[6][8] For researchers and drug development professionals, understanding the nuanced properties of INA is crucial for its application in areas such as enhancing the solubility of hydrophobic compounds, stabilizing emulsions for drug delivery systems, and serving as a versatile solvent in organic synthesis.[9] This guide provides a comprehensive technical overview of the core physical and chemical properties of isononyl alcohol, its synthesis, reactivity, and analytical characterization.
Molecular Structure and Isomerism
The defining characteristic of commercial isononyl alcohol is that it is a mixture of C9 primary alcohol isomers.[3] The specific composition of this mixture is dependent on the octene feedstock used in its synthesis. The most common isomers include various methyl-substituted octanols and dimethyl-substituted heptanols.[10] For instance, 7-methyloctan-1-ol is a frequently cited specific isomer.[2][11] Another significant component of some commercial isononanol mixtures is 3,5,5-trimethyl-1-hexanol.[8]
The branched nature of these isomers is critical to the functionality of INA and its derivatives. In plasticizers, the branching disrupts polymer chain packing, enhancing flexibility more efficiently than linear-chain alcohols.[9] In surfactants, this branching influences surface tension, wetting, and foaming properties, often leading to improved degreasing and wetting performance compared to linear counterparts.[12][13]
Caption: Common Isomers of Isononyl Alcohol.
Industrial Synthesis
The primary route for the industrial production of isononyl alcohol is a two-step process rooted in oxo-synthesis.[14][15] This method offers high selectivity and is scalable for bulk chemical manufacturing.
-
Hydroformylation of Octenes: The process begins with a feedstock of isomeric octenes, which are typically produced by the dimerization of butenes.[1] These octenes react with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. While historical methods relied on high-pressure cobalt catalysts, modern processes often utilize more efficient rhodium-based catalysts that operate under lower pressure and temperature conditions, leading to fewer byproducts.[14][15] This reaction, known as hydroformylation or the oxo process, adds a formyl group (-CHO) and a hydrogen atom across the double bond of the octene, yielding a mixture of isononyl aldehydes.[14]
-
Hydrogenation of Aldehydes: The resulting isononyl aldehyde mixture is then hydrogenated in a subsequent step. In the presence of a hydrogenation catalyst (e.g., nickel or copper chromite), the aldehyde group is reduced to a primary alcohol group (-CH₂OH), yielding the final isononyl alcohol product.[10][16]
Caption: Industrial Synthesis of Isononyl Alcohol.
Physical Properties
The physical properties of isononyl alcohol are crucial for its handling, storage, and application. As a mixture of isomers, the values presented are often ranges or typical values rather than those of a single pure compound.
| Property | Value | Unit | Significance in R&D |
| Appearance | Clear, Colorless Liquid | - | Purity indicator; essential for formulations where color is critical.[17] |
| Molecular Weight | 144.25 | g/mol | Foundational for stoichiometric calculations in synthesis.[9] |
| Boiling Point | 193 - 215 | °C | Low volatility is beneficial for high-temperature applications and reduces emissions.[1] |
| Melting Point | Approx. -30 to -70 | °C | Remains liquid under most laboratory conditions, simplifying handling.[18][19] |
| Density / Specific Gravity | 0.83 - 0.839 | g/cm³ at 20°C | Important for fluid dynamics, formulation calculations, and mass-to-volume conversions.[3] |
| Dynamic Viscosity | 12.7 - 13.2 | mPa·s at 20°C | Influences flow behavior, mixing efficiency, and processing in formulations.[3][18] |
| Refractive Index | 1.435 - 1.4362 | nD at 20-25°C | Used as a rapid, non-destructive method for quality control and purity assessment.[3][18] |
| Solubility in Water | 0.02 - 0.25 | g/L at 20°C | Very low solubility highlights its hydrophobic nature, key for its role in emulsions and as a non-polar solvent.[3][18] |
| Solubility in Organics | Soluble | - | Miscible with most common organic solvents, making it a versatile medium for synthesis and cleaning.[5] |
| Vapor Pressure | 0.057 - 0.119 | mmHg at 25°C | Low vapor pressure contributes to a high flash point and lower inhalation exposure risk.[17][19] |
| Flash Point | 80 - 94 | °C | Indicates it is a combustible liquid, requiring safe handling away from ignition sources.[18][19] |
| Autoignition Temperature | Approx. 280 | °C | Defines the temperature at which it will ignite without an external spark.[18] |
Chemical Properties and Reactivity
Isononyl alcohol exhibits chemical behaviors typical of a primary alcohol, with its reactivity centered around the hydroxyl (-OH) group. The branched alkyl chain can introduce steric hindrance, which may influence reaction rates compared to linear alcohols.
-
Esterification: This is the most commercially significant reaction of INA. It reacts with carboxylic acids or their derivatives (like anhydrides) to form esters. The reaction with phthalic anhydride produces diisononyl phthalate (DINP), a widely used plasticizer.[9] This reaction is typically acid-catalyzed.
-
Oxidation: INA can be oxidized to form isononyl aldehydes or, under stronger conditions, isononanoic acids.[9] This provides a synthetic route to other C9 functionalized molecules.
-
Surfactant Properties: INA can act as a nonionic surfactant, reducing the surface tension of liquids.[9] This property is leveraged in cleaning formulations and for stabilizing emulsions and suspensions, which is highly relevant in drug delivery research to enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs).
-
Other Reactions: Like other primary alcohols, INA can undergo dehydration to form alkenes and react with phosphorus halides to generate isononyl halides. It is reactive with strong oxidants, inorganic acids, and acid anhydrides.[19]
Caption: Key Reaction Pathways of Isononyl Alcohol.
Experimental Protocol: Purity and Isomer Profile by Gas Chromatography (GC)
To ensure the quality and consistency of isononyl alcohol for research or industrial use, Gas Chromatography (GC) is the standard analytical method. This protocol outlines a self-validating system for determining the purity and isomeric distribution of an INA sample.
1. Objective: To quantify the purity of isononyl alcohol and characterize the distribution of its major isomers using a Flame Ionization Detector (FID).
2. Materials and Equipment:
-
Gas Chromatograph with FID
-
Capillary GC Column (e.g., DB-5, HP-5ms, or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity carrier gas (Helium or Hydrogen)
-
High-purity FID gases (Hydrogen and Air)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
-
Isononyl alcohol sample
-
High-purity solvent (e.g., acetone or dichloromethane) for dilution
-
Internal standard (e.g., n-dodecane), if absolute quantification is required.
3. Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the isononyl alcohol sample into a 10 mL volumetric flask.
-
If using an internal standard, add the appropriate amount.
-
Dilute to the mark with the chosen solvent and mix thoroughly. A typical concentration is ~1% (w/v).
-
Transfer an aliquot to an autosampler vial.
-
-
GC Instrument Setup and Conditions:
-
Injector: Split mode (e.g., 50:1 split ratio), Temperature: 250°C.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/minute to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector (FID): Temperature: 280°C.
-
-
System Validation and Calibration:
-
Perform a solvent blank injection to ensure no interfering peaks are present.
-
Inject a known standard or previously characterized batch of INA to verify retention times and peak shapes. This confirms system suitability.
-
For quantitative analysis, a multi-point calibration curve should be generated using standards of known concentration.
-
-
Sample Analysis:
-
Inject 1 µL of the prepared sample onto the GC system.
-
Acquire the chromatogram for the full duration of the oven program.
-
4. Data Analysis:
-
Purity Assessment: Integrate all peaks in the chromatogram. Calculate the area percent of the main isononyl alcohol isomer peaks relative to the total area of all peaks. Purity (%) = (Sum of INA isomer peak areas / Total peak area) x 100.
-
Isomer Distribution: The resulting chromatogram will show a cluster of peaks corresponding to the different C9 alcohol isomers. The area percent of each individual peak within this cluster represents its relative abundance in the mixture.
Safety and Handling
Isononyl alcohol is a combustible liquid and should be handled with appropriate safety precautions.[17][19]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and lab coats is mandatory to prevent skin and eye contact.[6][20]
-
Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][21] Use non-sparking tools and avoid sources of ignition.[19]
-
Storage: Store in a cool, well-ventilated area in tightly sealed containers, away from strong oxidizing agents and sources of ignition.[6][19]
-
First Aid: In case of skin contact, wash the affected area with soap and water.[18] For eye contact, flush with plenty of water for at least 15 minutes.[18] If inhaled, move to fresh air.[21] Seek medical attention if irritation persists.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release into the environment.[19]
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- MATERIAL SAFETY D
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